Cas no 486997-74-4 (3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole)

3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole 化学的及び物理的性質
名前と識別子
-
- 3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole
- 3-Chloro-5-(3-chlorobenzyl sulphinyl)-1,2,4-thiadiazole
- 3-CHLORO-5-(3-CHLOROBENZYLSULFINYL)-1,2,4-
- 3-chloro-5-[(3-chlorophenyl)methylsulfinyl]-1,2,4-thiadiazole
- AC1LNZ4M
- AG-F-64593
- AGN-PC-00HNMG
- CTK4J0940
- FT-0644740
- KB-181694
- A827591
- DB-051573
- 486997-74-4
- MFCD03068921
- 3-Chloro-5-((3-chlorobenzyl)sulfinyl)-1,2,4-thiadiazole
- DTXSID50361012
- 3-chloro-5-[(3-chlorophenyl)methylsulfinyl]-1,2,4-thiadiazole;3-Chloro-5-((3-chlorobenzyl)sulfinyl)-1,2,4-thiadiazole
-
- MDL: MFCD03068921
- インチ: InChI=1S/C9H6Cl2N2OS2/c10-7-3-1-2-6(4-7)5-16(14)9-12-8(11)13-15-9/h1-4H,5H2
- InChIKey: QARQNSWDEYKKAC-UHFFFAOYSA-N
- ほほえんだ: O=S(C1=NC(Cl)=NS1)CC2=CC=CC(Cl)=C2
計算された属性
- せいみつぶんしりょう: 291.93000
- どういたいしつりょう: 291.9298606g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- PSA: 90.30000
- LogP: 4.01840
3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole セキュリティ情報
- ちょぞうじょうけん:(BD11496)
3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM520914-1g |
3-Chloro-5-((3-chlorobenzyl)sulfinyl)-1,2,4-thiadiazole |
486997-74-4 | 97% | 1g |
$*** | 2023-05-30 | |
Ambeed | A307613-1g |
3-Chloro-5-((3-chlorobenzyl)sulfinyl)-1,2,4-thiadiazole |
486997-74-4 | 97% | 1g |
$660.00 | 2021-07-07 |
3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazoleに関する追加情報
Comprehensive Overview of 3-Chloro-5-(3-Chlorobenzylsulfinyl)-1,2,4-Thiadiazole (CAS No. 486997-74-4)
The compound 3-Chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole (CAS No. 486997-74-4) is a specialized heterocyclic molecule that has garnered significant attention in the fields of agrochemical and pharmaceutical research. With its unique structural features, including a thiadiazole core and a chlorobenzylsulfinyl substituent, this compound exhibits intriguing chemical properties that make it a subject of ongoing scientific exploration. Researchers are particularly interested in its potential applications as a bioactive agent, given the growing demand for novel compounds in crop protection and medicinal chemistry.
One of the key reasons behind the rising interest in 3-Chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole is its structural similarity to other sulfur-containing heterocycles, which are known for their diverse biological activities. The presence of the sulfinyl group in this molecule enhances its reactivity and potential interactions with biological targets, making it a promising candidate for further study. Recent trends in green chemistry and sustainable agrochemicals have also spurred investigations into how this compound can be optimized for environmentally friendly applications.
In the context of modern agricultural challenges, such as pesticide resistance and the need for low-residue crop protection agents, 3-Chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole has emerged as a potential solution. Its mechanism of action, which may involve interference with essential enzymatic processes in pests, aligns with the industry's shift toward target-specific formulations. This is particularly relevant given the increasing consumer demand for organic farming and reduced chemical footprints in food production.
From a synthetic chemistry perspective, the preparation of 486997-74-4 involves sophisticated methodologies that highlight advancements in sulfoxide chemistry and heterocyclic synthesis. Researchers are exploring scalable and cost-effective routes to produce this compound, addressing common queries such as "how to synthesize 3-chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole" and "optimization strategies for thiadiazole derivatives." These efforts are crucial for enabling broader industrial adoption and facilitating further pharmacological evaluations.
Beyond agrochemicals, the pharmaceutical potential of 3-Chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole is another area of active research. Preliminary studies suggest that its thiadiazole scaffold may exhibit antimicrobial or anti-inflammatory properties, sparking interest in its use for drug discovery. This aligns with the global focus on antibiotic alternatives and novel therapeutic agents, especially in light of rising antimicrobial resistance. However, extensive in vitro and in vivo studies are still needed to validate these hypotheses.
Environmental and safety profiles are critical considerations for any chemical compound, and CAS No. 486997-74-4 is no exception. Regulatory bodies and industry stakeholders are increasingly prioritizing eco-toxicological assessments and biodegradability studies to ensure compliance with global standards. This reflects the broader shift toward responsible chemical innovation, where performance is balanced with environmental and human safety.
In summary, 3-Chloro-5-(3-chlorobenzylsulfinyl)-1,2,4-thiadiazole represents a compelling case study at the intersection of chemistry, agriculture, and medicine. Its multifaceted applications, combined with the evolving demands of sustainable science, position it as a compound worthy of continued investigation. As research progresses, this molecule may well play a pivotal role in addressing some of the most pressing challenges in crop protection and healthcare innovation.
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